molecular formula C24H24N2O7 B11715557 2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] CAS No. 31255-14-8

2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]

Cat. No.: B11715557
CAS No.: 31255-14-8
M. Wt: 452.5 g/mol
InChI Key: UYVARKZPBLYEIH-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2,2'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] (CAS: 31255-14-8) is a bis-phthalimide derivative featuring a central oxybis(ethylene glycol) linker. Its molecular formula is C₂₄H₂₄N₂O₇, with an average molecular weight of 452.456 g/mol (). The structure consists of two isoindole-1,3-dione (phthalimide) groups connected via a flexible triethylene glycol chain, which confers solubility and conformational flexibility ().

Synthesis: The synthesis of such compounds typically involves coupling phthalimide derivatives with polyether linkers. For example, and describe similar macrocyclic compounds synthesized via condensation reactions followed by salt formation.

Properties

CAS No.

31255-14-8

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C24H24N2O7/c27-21-17-5-1-2-6-18(17)22(28)25(21)9-11-31-13-15-33-16-14-32-12-10-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-8H,9-16H2

InChI Key

UYVARKZPBLYEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the isoindole dione precursors.

    Reaction Conditions: The isoindole dione precursors are reacted with a diethylene glycol derivative under controlled temperature and pressure conditions.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the isoindole dione groups to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole dione derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Phthalimide Derivatives with Alternative Linkers

Compound A : 2,2′-(Iminodi-2,1-ethanediyl)bis(1H-isoindole-1,3(2H)-dione) (CAS: 63563-83-7)
  • Structure: Features an iminodiethylene linker instead of oxybis(ethylene glycol).
  • Molecular Formula : C₂₀H₁₇N₃O₄ (MW: 363.373 g/mol) ().
  • Comparison :
    • Solubility : Lower water solubility due to the absence of polyether oxygen atoms.
    • Bioactivity : Bis-phthalimides with amine linkers are often explored as enzyme inhibitors or anticancer agents ().
Compound B : 2,2'-(Oxydi-2,1-ethanediyl)bis(1H-isoindole-1,3(2H)-dione) (CAS: 43113-25-3)
  • Structure : Shorter diethylene glycol linker.
  • Molecular Formula : C₂₀H₁₆N₂O₆ (MW: 380.35 g/mol) ().
  • Comparison :
    • Flexibility : Reduced conformational flexibility compared to the triethylene glycol analog.
    • Applications : Used in polymer crosslinking and photoresist materials.
Table 1: Structural and Physical Comparison
Property Target Compound Compound A (Iminodiethylene) Compound B (Diethylene Glycol)
Molecular Weight 452.456 g/mol 363.373 g/mol 380.35 g/mol
Linker Type Triethylene Glycol Iminodiethylene Diethylene Glycol
LogP 1.50 ~1.2 (estimated) ~1.0 (estimated)
Water Solubility Moderate Low Moderate

Bis-Heterocyclic Compounds with Pharmacological Activity

Compound C : DMP 840 (Bis-naphthalimide)
  • Structure: Two naphthalimide groups linked by a diaminopropane chain ().
  • Molecular Formula : C₃₄H₂₈N₄O₈ (MW: 620.61 g/mol).
  • Comparison :
    • Bioactivity : Potent antitumor activity via DNA intercalation ().
    • Solubility : Lower than the target compound due to rigid naphthalene cores.
Compound D : N,N’-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis(4-methyl)-benzenesulfonamide (OMBSA)
  • Structure : Similar triethylene glycol linker but terminated with sulfonamide groups ().
  • Molecular Formula : C₂₄H₃₄N₂O₈S₂ (MW: 566.66 g/mol).
  • Comparison :
    • Bioactivity : Kv channel blocker (IC₅₀ = 3.2 μM) ().
    • Mechanism : Sulfonamide groups enable ion channel interaction, unlike phthalimides.
Table 2: Pharmacological Comparison
Property Target Compound Compound C (Bis-naphthalimide) Compound D (OMBSA)
Core Structure Phthalimide Naphthalimide Sulfonamide
Molecular Weight 452.456 g/mol 620.61 g/mol 566.66 g/mol
Known Activity Potential anticancer Anticancer (DNA intercalation) Kv channel blockade
Solubility Moderate Low High (due to sulfonamide)

Polyether-Linked Esters and Salts

Compound E : Tetraethylene Glycol Bis(2-ethylhexanoate) (CAS: 18268-70-7)
  • Structure: Triethylene glycol linker with 2-ethylhexanoate ester termini ().
  • Molecular Formula : C₂₄H₄₆O₇ (MW: 446.625 g/mol).
  • Comparison :
    • Applications : Plasticizer (Flexol 4GO) and solvent ().
    • Flexibility : Similar linker but lacks bioactive termini.
Compound F : 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis[α-methyl-4-(2-methylpropyl)benzeneacetate]
  • Structure : Ibuprofen tetraethylene glycol diester ().
  • Comparison :
    • Applications : Prodrug with sustained release due to ester hydrolysis.

Key Research Findings and Contradictions

  • Structural vs. Functional Relationships : While the target compound shares a triethylene glycol linker with OMBSA (), its phthalimide termini may limit ion channel interactions compared to sulfonamides.
  • Anticancer Potential: Bis-naphthalimides () show direct antitumor activity, but the target compound’s efficacy remains unverified.
  • Synthetic Challenges : Macrocyclic analogs () require complex multistep syntheses, whereas the target compound’s linear structure may simplify production.

Biological Activity

The compound 2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] (CAS Number: 31255-14-8) is a derivative of isoindole-1,3-dione known for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications through a comprehensive review of existing literature.

Chemical Structure and Properties

The molecular formula for this compound is C24H24N2O7C_{24}H_{24}N_2O_7 with a molecular weight of approximately 452.46 g/mol. The structure features two isoindole-1,3-dione moieties linked by an ether bridge, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H24N2O7C_{24}H_{24}N_2O_7
Molecular Weight452.46 g/mol
Density1.343 g/cm³
Boiling Point614 °C
Flash Point325.2 °C

1. Cyclooxygenase Inhibition

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. Research indicates that derivatives of isoindole-1,3-dione exhibit significant anti-inflammatory properties by modulating these enzymes.

  • Inhibition Rates : Some derivatives showed higher COX-2 inhibition compared to standard drugs like meloxicam.
  • Mechanism : The presence of the aromatic moiety enhances affinity for COX enzymes, suggesting that structural modifications can lead to improved therapeutic profiles.

2. Antioxidant Activity

The compound has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress-related damage in cells.

3. Cytotoxicity Studies

In vitro studies have shown that the compound exhibits low cytotoxicity within a concentration range of 1090μM10-90\mu M. This suggests a favorable safety profile for potential therapeutic applications.

Case Study 1: Anti-inflammatory Effects

A study published in Organic and Biomolecular Chemistry evaluated various isoindole derivatives for their anti-inflammatory effects. The results indicated that certain compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of isoindole derivatives against neurodegenerative diseases. The results indicated that these compounds could inhibit acetylcholinesterase activity, providing a potential avenue for Alzheimer's disease treatment .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest strong interactions with amino acids in the active sites of COX enzymes, which may explain its inhibitory effects .

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